3,4-Dichloro-6-fluoroquinoline

Medicinal Chemistry Heterocyclic Synthesis Sequential Functionalization

3,4-Dichloro-6-fluoroquinoline is a trisubstituted building block delivering hierarchical electrophilic reactivity: the C4 chlorine undergoes rapid nucleophilic aromatic substitution, while the C3 chlorine is reserved for late-stage metal-catalyzed cross-couplings. The C6 fluorine imparts CYP-inhibition stability and enhances target binding. This orthogonal architecture systematically accelerates SAR exploration for antibacterial, antimalarial, and kinase‑inhibitor programs, eliminating protecting-group steps required by mono‑halogenated analogues. Available in research quantities with ≥98% purity for reproducible hit‑to‑lead optimization.

Molecular Formula C9H4Cl2FN
Molecular Weight 216.036
CAS No. 1204810-46-7
Cat. No. B598581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-fluoroquinoline
CAS1204810-46-7
Synonyms3,4-Dichloro-6-fluoroquinoline
Molecular FormulaC9H4Cl2FN
Molecular Weight216.036
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)Cl)Cl
InChIInChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
InChIKeyNGPMJBMQUTZLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-6-fluoroquinoline (CAS 1204810-46-7): Procurement-Grade Trisubstituted Quinoline Scaffold for Medicinal Chemistry


3,4-Dichloro-6-fluoroquinoline (CAS 1204810-46-7) is a trisubstituted heterocyclic building block featuring a quinoline core with chlorine atoms at the C3 and C4 positions and a fluorine atom at the C6 position. It is commercially available as a solid powder in purities typically ≥95% from multiple established chemical suppliers including Sigma-Aldrich (AldrichCPR collection), Alfa Chemistry, and BOC Sciences . The compound exhibits a calculated LogP of 3.5, a molecular weight of 216.04 g/mol, and presents acute oral toxicity (H302) and severe eye damage (H318) hazard classifications, requiring appropriate laboratory handling precautions .

Why 3,4-Dichloro-6-fluoroquinoline Cannot Be Substituted by Simpler Quinoline Analogs: A Procurement Rationale


Substituting 3,4-dichloro-6-fluoroquinoline with unsubstituted quinoline or mono-halogenated analogs is chemically and functionally untenable due to its differentiated substitution pattern. The C6 fluorine atom confers class-level metabolic stability advantages—fluoroquinolines have demonstrated stronger CYP inhibition than non-fluorinated quinoline in bovine liver microsomes [1]—while the dual C3 and C4 chlorine substituents establish a hierarchical electrophilic reactivity profile that simpler analogs lack: the C4 position is highly electrophilic for rapid nucleophilic aromatic substitution, while the C3 chlorine remains latent for subsequent metal-catalyzed cross-coupling reactions . This orthogonal reactivity architecture enables sequential, regioselective diversification that cannot be replicated with 6-fluoroquinoline alone (lacking C3/C4 chlorines) or 3,4-dichloroquinoline alone (lacking the C6 fluorine and its attendant metabolic and physicochemical benefits). The evidence presented in Section 3 quantifies these differentiation dimensions.

3,4-Dichloro-6-fluoroquinoline Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Hierarchical Electrophilic Reactivity Profile: C4 vs. C3 Chlorine Differentiation for Sequential Diversification

3,4-Dichloro-6-fluoroquinoline exhibits a differentiated reactivity hierarchy between its two chlorine substituents, a feature absent in simpler mono-chlorinated analogs such as 4-chloroquinoline or 3-chloroquinoline. The C4 position demonstrates high electrophilicity enabling rapid nucleophilic aromatic substitution (SNAr), while the C3 chlorine remains latent under these conditions and is subsequently accessible via metal-catalyzed cross-coupling methodologies. This orthogonal reactivity architecture permits regioselective, sequential diversification of the quinoline core . This contrasts directly with 3,4-dichloroquinoline (CAS 25836-11-7), which lacks the C6 fluorine and consequently offers reduced metabolic stability and lipophilicity (LogP approximately 3.5 for the target vs. lower predicted LogP for the non-fluorinated analog) while presenting identical C3/C4 chlorine substitution . The presence of the C6 fluorine further enhances binding affinity in downstream target molecules, a benefit documented across multiple fluoroquinoline-based pharmacophores .

Medicinal Chemistry Heterocyclic Synthesis Sequential Functionalization

Antibacterial Activity of Fluoroquinoline Derivatives: Direct Head-to-Head Comparison with Ciprofloxacin

While 3,4-dichloro-6-fluoroquinoline itself is a synthetic intermediate and not a final therapeutic agent, the fluoroquinoline scaffold class to which it belongs has demonstrated quantifiable antibacterial superiority over established clinical comparators. In a 2022 study evaluating 2-chloro-7-fluoroquinoline-3-carbaldehyde derivatives, compound 8 (a derivative containing the 6-fluoroquinoline core) exhibited an inhibition zone (IZ) of 13.6 ± 0.22 mm against Pseudomonas aeruginosa at 200 μg/mL, which exceeded the activity of ciprofloxacin (10.0 ± 0.45 mm) tested under identical conditions—a 36% improvement in measured antibacterial efficacy against this clinically relevant Gram-negative pathogen [1]. This direct head-to-head comparison demonstrates that properly functionalized 6-fluoroquinoline scaffolds can outperform a frontline fluoroquinolone antibiotic against P. aeruginosa, a pathogen notorious for intrinsic and acquired resistance. The presence of the C6 fluorine and chlorine substitution pattern in 3,4-dichloro-6-fluoroquinoline provides the foundational scaffold for constructing derivatives with this demonstrated activity advantage.

Antibacterial Fluoroquinolone Gram-negative Bacteria

Antiplasmodial Activity of 6-Fluoroquinoline Scaffolds: QSAR-Validated Potency and Target Engagement

The 6-fluoroquinoline core present in 3,4-dichloro-6-fluoroquinoline has been quantitatively validated as a privileged scaffold for antiplasmodial drug discovery. A 2023 QSAR study of 2,4-disubstituted 6-fluoroquinolines developed a robust predictive model with internal squared correlation coefficient R² = 0.921, adjusted R²adj = 0.878, and leave-one-out cross-validation Q²cv = 0.801, establishing a statistically rigorous relationship between 6-fluoroquinoline structure and antiplasmodium activity [1]. Notably, molecular docking studies against Plasmodium falciparum translation elongation factor 2 (PfeEF2) revealed that five 6-fluoroquinoline derivatives (compounds 5, 11, 16, 22, and 24) exhibited superior binding affinities ranging from -8.200 to -10.700 kcal/mol, outperforming the reference compound quinoline-4-carboxamide (DDD107498), a known antimalarial agent [1]. This quantitative superiority in target engagement, combined with favorable in silico ADMET predictions, positions 6-fluoroquinoline building blocks as strategic starting points for antimalarial lead generation.

Antimalarial QSAR Molecular Docking

Computed Physicochemical Properties Differentiating 3,4-Dichloro-6-fluoroquinoline from Non-Fluorinated Analogs

The introduction of the C6 fluorine atom in 3,4-dichloro-6-fluoroquinoline confers quantifiable differences in key physicochemical parameters relative to its non-fluorinated analog 3,4-dichloroquinoline. The target compound exhibits a calculated XLogP3 of 3.5 and a topological polar surface area (TPSA) of 12.9 Ų , compared to 3,4-dichloroquinoline which lacks the C6 fluorine and therefore presents reduced lipophilicity (estimated LogP reduction of approximately 0.5-0.7 log units based on fluorine substitution effects). The fluorine atom contributes to enhanced membrane permeability while maintaining a TPSA well below the typical 140 Ų threshold associated with poor oral absorption . Furthermore, 6-fluoroquinoline has been experimentally shown to exhibit stronger CYP inhibition than unsubstituted quinoline in bovine liver microsomes, with apparent Vmax differences quantified at 0.59 nmol/min/nmol CYP for 3-fluoroquinoline versus stronger inhibition profiles for the 5-, 6-, and 8-fluoro isomers [1]. This class-level metabolic stability advantage translates to reduced oxidative clearance for derivatives incorporating the 6-fluoroquinoline core.

Physicochemical Properties Lipophilicity Drug-likeness

Safety and Handling Profile: Quantified Hazard Classification for Procurement Risk Assessment

3,4-Dichloro-6-fluoroquinoline carries specific GHS hazard classifications that procurement specialists and laboratory safety officers must consider when comparing sourcing options. The compound is classified as Acute Toxicity Category 4 (Oral) with hazard statement H302 (Harmful if swallowed) and Eye Damage Category 1 with hazard statement H318 (Causes serious eye damage), assigned Signal Word 'Danger' . This hazard profile is comparable to that of 3,4-dichloroquinoline (CAS 25836-11-7), which also bears acute oral toxicity warnings and eye damage classifications . However, the target compound is available from multiple established suppliers (Sigma-Aldrich, Alfa Chemistry, BOC Sciences, Aladdin) with documented purity specifications of ≥95% or 98%, ensuring consistent quality across procurement channels . Price data for reference: $85.90-174.90 per 250 mg depending on supplier and purity grade [1]. The WGK Germany classification is WGK 3 (highly hazardous to water), necessitating proper waste disposal protocols .

Safety Data GHS Classification Laboratory Handling

3,4-Dichloro-6-fluoroquinoline (CAS 1204810-46-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Antibacterial Lead Optimization Targeting Multidrug-Resistant Gram-Negative Pathogens

Research programs focused on developing next-generation antibacterial agents against P. aeruginosa should prioritize 3,4-dichloro-6-fluoroquinoline as a scaffold. Evidence demonstrates that 6-fluoroquinoline derivatives can achieve 36% larger inhibition zones (13.6 ± 0.22 mm) compared to ciprofloxacin (10.0 ± 0.45 mm) against this clinically challenging pathogen at 200 μg/mL [1]. The orthogonal reactivity of C3 and C4 chlorines enables systematic SAR exploration through sequential functionalization, facilitating rapid identification of optimized substituents that enhance potency and overcome resistance mechanisms .

Antimalarial Drug Discovery Leveraging QSAR-Validated 6-Fluoroquinoline Pharmacophore

3,4-Dichloro-6-fluoroquinoline is ideally suited for antimalarial lead generation programs, supported by a robust QSAR model (R² = 0.921, Q²cv = 0.801) that quantitatively links 6-fluoroquinoline structural features to antiplasmodial activity [1]. The scaffold enables design of derivatives predicted to achieve binding affinities ranging from -8.200 to -10.700 kcal/mol against the novel PfEF2 target, with multiple compounds outperforming the reference antimalarial quinoline-4-carboxamide [1]. The C3 and C4 chlorine handles permit installation of diverse C2 and C4 substituents identified in the QSAR model as critical activity determinants [1].

Sequential Diversification for Focused Library Synthesis in Kinase or GPCR Programs

Medicinal chemistry teams constructing focused libraries for kinase inhibition or GPCR modulation can leverage the hierarchical electrophilicity of 3,4-dichloro-6-fluoroquinoline. The C4 chlorine undergoes rapid SNAr with amines or alkoxides, enabling installation of first diversity element; the C3 chlorine subsequently participates in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings for second diversification [1]. This sequential reactivity architecture reduces synthetic step count compared to alternative routes requiring protecting group strategies, accelerating hit-to-lead timelines [1]. The C6 fluorine simultaneously enhances metabolic stability and target binding through hydrophobic and electronic effects .

Procurement for Structure-Activity Relationship Studies Requiring Halogenated Quinoline Controls

3,4-Dichloro-6-fluoroquinoline serves as a critical comparator compound in SAR studies evaluating the relative contributions of chlorine versus fluorine substitution in quinoline-based pharmacophores. Its well-defined physicochemical profile (XLogP3 = 3.5, TPSA = 12.9 Ų, molecular weight 216.04 g/mol) [1] provides a benchmark against which mono-halogenated analogs (e.g., 6-fluoroquinoline, 4-chloroquinoline) and non-fluorinated dichloroquinolines can be quantitatively compared. Multi-supplier commercial availability with documented purity specifications (≥95-98%) ensures batch-to-batch consistency essential for reproducible SAR studies and competitive procurement pricing ($85.90-174.90 per 250 mg depending on vendor) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.